4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-25-16-6-2-13(3-7-16)12-20-19(24)23-10-8-15(9-11-23)18-22-21-17(26-18)14-4-5-14/h2-3,6-7,14-15H,4-5,8-12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETFPGWQXYHVRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)C3=NN=C(S3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide is a synthetic organic molecule characterized by its unique structural features that include a thiadiazole ring and a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
The molecular formula of the compound is CHNOS, with a molecular weight of approximately 358.46 g/mol. The presence of the thiadiazole ring is significant as it is known for its diverse biological activities, including anticancer and antimicrobial properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the thiadiazole ring through the reaction of cyclopropylamine with thiosemicarbazide.
- Introduction of the piperidine ring via reaction with appropriate halogenated piperidine derivatives.
- Final coupling with a methoxy-substituted benzyl group to yield the target compound.
Biological Activities
The biological activity of this compound has been evaluated in various studies, highlighting its potential therapeutic applications.
Anticancer Activity
Research indicates that compounds containing the thiadiazole structure exhibit significant anticancer properties. For instance:
- A study on similar thiadiazole derivatives demonstrated potent cytotoxic effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC values as low as 0.28 µg/mL for certain derivatives .
- Mechanistic studies revealed that these compounds induce apoptosis through modulation of the Bax/Bcl-2 ratio and activation of caspases, leading to cell cycle arrest at critical phases (G2/M) .
Antimicrobial Activity
Thiadiazole derivatives have also shown promise as antimicrobial agents:
- Compounds structurally related to our target have demonstrated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis.
- The mechanism often involves interference with bacterial protein synthesis or cell wall integrity.
Comparative Biological Activity
A comparative analysis of similar compounds reveals insights into structure-activity relationships:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| N-(5-cyclopropyl-1,3,4-thiadiazol-2-y)-4-methylbenzamide | Thiadiazole ring | Antimicrobial |
| 5-cyclopropylthiadiazole derivatives | Thiadiazole ring | Antitumor |
| Isoindole-based compounds | Isoindole core | Anti-inflammatory |
The dual functionality of our target compound—combining both thiadiazole and piperidine structures—may enhance its biological activity compared to other compounds that possess only one of these features.
Case Studies
Several case studies have been documented regarding the biological activities of thiadiazole derivatives:
- In Vitro Studies : A series of 1,3,4-thiadiazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that modifications in substituents significantly affected their cytotoxicity profiles .
- In Vivo Studies : Animal models have shown that certain thiadiazole derivatives can inhibit tumor growth effectively while exhibiting low toxicity towards normal cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Electronic Properties
- Thiazole Analogs () : Compounds like 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides exhibit moderate bioactivity (e.g., IC50 values in µM range) against undisclosed targets. The thiazole’s lower electron deficiency may reduce binding affinity compared to thiadiazole derivatives .
- Tetrazolyl Arylureas () : Tetrazole rings, though aromatic, differ in hydrogen-bonding capacity. For example, compound 2h (N-5-tetrazolyl-N′-4-methoxyphenylurea) showed plant growth regulation activity, suggesting substituent-driven specificity rather than core-dependent effects .
Substituent Effects
- The 4-methoxy group in the target compound and ’s 2h correlates with bioactivity, suggesting its role in target engagement. However, the target’s carboxamide linkage (vs. urea in 2h) may alter binding kinetics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic strategies for preparing 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide?
- Methodology :
-
Step 1 : Cyclization of thiosemicarbazide derivatives with cyclopropane-containing precursors using phosphorus oxychloride (POCl₃) under reflux conditions (80–90°C) in solvents like dimethylformamide (DMF) or ethanol .
-
Step 2 : Coupling the thiadiazole intermediate with the piperidine-carboxamide moiety via nucleophilic substitution or carbodiimide-mediated amide bond formation .
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >90% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Key Parameters :
| Reaction Step | Solvent | Temperature | Catalyst/Promoter | Yield Range |
|---|---|---|---|---|
| Thiadiazole formation | DMF | 90°C | POCl₃ | 60–75% |
| Amide coupling | Ethanol | RT | EDC/HOBt | 70–85% |
Q. How is structural characterization performed for this compound?
- Analytical Workflow :
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons (δ 7.2–7.4 ppm for 4-methoxyphenyl), cyclopropyl protons (δ 1.2–1.5 ppm), and piperidine methylene signals (δ 2.5–3.5 ppm) .
- ¹³C NMR : Thiadiazole C-S (δ 165–170 ppm), carboxamide carbonyl (δ 170–175 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ with <2 ppm error .
Advanced Research Questions
Q. How can contradictory pharmacological data (e.g., IC₅₀ variability) be resolved for this compound?
- Troubleshooting Strategy :
- Assay Validation : Use standardized cell lines (e.g., HEK293 for kinase assays) and control compounds to minimize batch-to-batch variability .
- Solubility Adjustments : Optimize DMSO concentration (<0.1% v/v) or use β-cyclodextrin complexes to enhance bioavailability in in vitro models .
- Data Normalization : Apply Hill equation fitting to account for non-linear dose-response relationships .
Q. What computational methods are suitable for predicting target interactions of this compound?
- Approach :
- Molecular Docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR or PI3K) to map binding pockets. Focus on thiadiazole and carboxamide interactions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>50%) .
Q. How can structure-activity relationships (SAR) guide derivatization for improved potency?
- SAR Insights :
- Thiadiazole Modifications : Replace cyclopropyl with fluorinated groups (e.g., CF₃) to enhance metabolic stability .
- Piperidine Substitutions : Introduce sp³-hybridized carbons (e.g., methyl groups) to reduce off-target effects .
- Experimental Validation :
| Derivative | R₁ (Thiadiazole) | R₂ (Piperidine) | IC₅₀ (nM) |
|---|---|---|---|
| Parent | Cyclopropyl | H | 120 ± 15 |
| Derivative A | CF₃ | CH₃ | 45 ± 8 |
Data Analysis & Experimental Design
Q. What strategies mitigate low yields during the cyclization step?
- Root Cause Analysis :
- Moisture Sensitivity : Use anhydrous solvents and inert atmosphere (N₂/Ar) .
- Catalyst Optimization : Replace POCl₃ with PCl₅ or SOCl₂ for milder conditions .
- Yield Improvement :
| Condition | Yield (%) |
|---|---|
| POCl₃, dry DMF, N₂ | 75 |
| PCl₅, toluene, reflux | 82 |
Q. How are stability studies conducted for this compound under physiological conditions?
- Protocol :
- pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C for 24 hours. Monitor degradation via LC-MS .
- Light Sensitivity : Store samples in amber vials; assess photodegradation under UV light (λ = 254 nm) for 48 hours .
Conflict Resolution in Data Interpretation
Q. How to address discrepancies in reported biological targets (e.g., kinase vs. protease inhibition)?
- Multi-Target Profiling :
- Broad-Panel Screening : Use Eurofins’ KinaseProfiler™ or Caliper Life Sciences assays to test selectivity across 100+ targets .
- Off-Target Analysis : Apply thermal shift assays (TSA) to identify unintended protein interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
